Stereochemical Integrity: (3S,4R) Single Enantiomer vs. Racemic (3R,4S) Mixture
The commercial product is explicitly identified as the racemic mixture by the supplier, rac-4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine . This is a critical distinction: the (3S,4R) enantiomer and its (3R,4S) counterpart are diastereomers. In pyrrolidine-based kinase inhibitors and quinolone antibacterials, inversion of the C-3 amino configuration from (3S) to (3R) has been shown to drastically reduce target binding affinity due to suboptimal orientation of the amine hydrogen-bond donor [1][2]. Procuring a stereochemically undefined mixture introduces an uncontrolled variable, as one enantiomer may be inactive or even exhibit opposing pharmacology. Users requiring the pure (3S,4R) enantiomer must verify enantiomeric excess (% ee) with the supplier, as standard catalog listings are for the racemate.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | (3S,4R) single enantiomer (requested specification; vendor default is racemic) |
| Comparator Or Baseline | rac-(3R,4S) mixture (50:50 enantiomers, stated available form) |
| Quantified Difference | Not applicable; qualitative binary difference of single stereoisomer vs. racemic mixture. |
| Conditions | Vendor catalog specification (CymitQuimica Ref. 3D-AVD25090) |
Why This Matters
For SAR studies or chiral assay development, failure to specify enantiopure material introduces a confounding 50% inactive isomer, invalidating potency measurements.
- [1] Matsuura M, Okada T, et al. Synthesis and Structure-Activity Relationships of 7-(3'-Amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Jpn J Antibiot. 1993 Jan;46(1):34-45. PMID: 8382316. View Source
- [2] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. Published 2015-02-24. View Source
